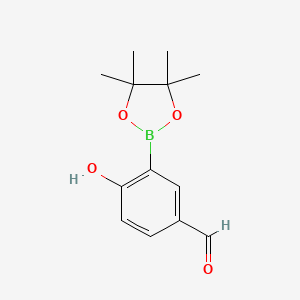

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Overview

Description

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a chemical compound with the molecular formula C13H17BO4 . It is a derivative of benzaldehyde, featuring a boronic ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The mode of action of 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its interaction with its targets, leading to changes in the chemical structure of the target molecules. This compound may be involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds can participate in the suzuki-miyaura coupling reaction .

Pharmacokinetics

The compound’s predicted density is 108±01 g/cm3 .

Result of Action

Similar compounds have been used in organic synthesis as reagents and catalysts .

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of benzaldehyde derivatives. One common method includes the reaction of 4-hydroxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products:

Oxidation: 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its stability and reactivity make it suitable for various applications in material science .

Comparison with Similar Compounds

- 4-Formylphenylboronic Acid Pinacol Ester

- 4-Formylbenzeneboronic Acid Pinacol Ester

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Comparison: While these compounds share similar structural features, such as the boronic ester group, 4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of the hydroxy group at the para position relative to the aldehyde group. This structural difference can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .

Biological Activity

4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure is characterized by a benzaldehyde moiety substituted with a boron-containing group. Its molecular formula is , with a molecular weight of approximately 262.12 g/mol. The presence of the dioxaborolane group may influence its reactivity and interactions with biological targets.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of boron compounds have shown activity against various bacterial strains, including multi-drug resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Research has demonstrated that boron-containing compounds can inhibit cancer cell proliferation. A related study reported that compounds with similar structural characteristics displayed potent inhibitory effects on various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds ranged from 0.04 to 1.1 μM, indicating strong activity against tumor cells while sparing normal cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibition of proliferation |

| Similar Compound A | H37Rv (Tuberculosis) | 0.5 - 1.0 | Disruption of metabolic pathways |

| Similar Compound B | Non-cancer MCF10A | >50 | Selective toxicity |

3. Enzyme Inhibition

Another significant area of biological activity for this compound is enzyme inhibition. It has been reported to inhibit cytochrome P450 enzymes (CYPs), particularly CYP3A4, which plays a crucial role in drug metabolism. The reversible inhibition was noted with an IC50 value of 0.34 μM . This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by the same enzyme.

Case Studies

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on derivatives of this compound demonstrated effectiveness against Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 μg/mL for resistant strains .

Case Study 2: Anticancer Activity

In a mouse model study involving MDA-MB-231 cells injected into BALB/c nude mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The compound exhibited a favorable safety profile at doses up to 40 mg/kg without significant toxicity observed in normal tissues .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate moderate absorption and distribution characteristics for this compound in vivo. Its elimination half-life suggests potential for sustained therapeutic effects; however, further studies are necessary to fully characterize its pharmacokinetic profile.

Properties

IUPAC Name |

4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJQVOFTWMGSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.